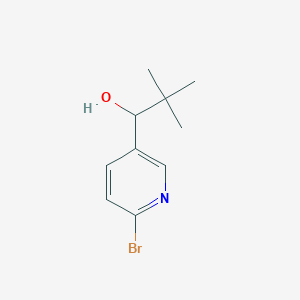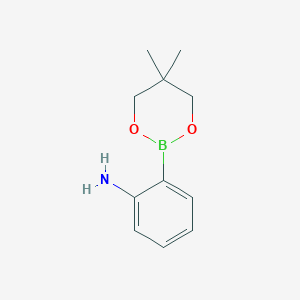![molecular formula C55H58N6O4 B13110133 4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)
4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline is a complex organic molecule that features a unique structure combining multiple bicyclic and aromatic systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the construction of the azabicyclo[2.2.2]octane core. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . This process typically requires the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the process.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce simpler bicyclic structures.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but often involve binding to active sites and altering the function of the target molecule. This can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
Tropane Alkaloids: Share the azabicyclo[3.2.1]octane core and have similar biological activities.
Quinoline Derivatives: Contain the quinoline moiety and are used in various medicinal applications.
Uniqueness
What sets this compound apart is its unique combination of multiple bicyclic and aromatic systems, which can confer distinct chemical and biological properties. This makes it a valuable target for further research and development.
特性
分子式 |
C55H58N6O4 |
|---|---|
分子量 |
867.1 g/mol |
IUPAC名 |
4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C55H58N6O4/c1-7-34(8-2)50-54(64-51(48-28-38-22-26-60(48)32-35(38)9-3)42-20-24-56-46-18-16-40(62-5)30-44(42)46)58-53(37-14-12-11-13-15-37)59-55(50)65-52(49-29-39-23-27-61(49)33-36(39)10-4)43-21-25-57-47-19-17-41(63-6)31-45(43)47/h7-21,24-25,30-31,35-36,38-39,48-49,51-52H,1,3-4,22-23,26-29,32-33H2,2,5-6H3/b34-8+/t35-,36-,38-,39-,48+,49+,51-,52?/m0/s1 |
InChIキー |
BUWFCHMWEGSCSQ-UKDNCAMFSA-N |
異性体SMILES |
C/C=C(\C=C)/C1=C(N=C(N=C1O[C@H]([C@H]2C[C@@H]3CCN2C[C@@H]3C=C)C4=C5C=C(C=CC5=NC=C4)OC)C6=CC=CC=C6)OC([C@H]7C[C@@H]8CCN7C[C@@H]8C=C)C9=C1C=C(C=CC1=NC=C9)OC |
正規SMILES |
CC=C(C=C)C1=C(N=C(N=C1OC(C2CC3CCN2CC3C=C)C4=C5C=C(C=CC5=NC=C4)OC)C6=CC=CC=C6)OC(C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)

![7-Methyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110072.png)

![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)







